molecular formula C16H15ClN2O3 B2791522 3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 400753-32-4

3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No. B2791522
CAS RN: 400753-32-4
M. Wt: 318.76
InChI Key: XWEFKBSPAWZKRD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, more commonly known as CMNP, is an organic compound that has been studied extensively for its various applications in scientific research. CMNP has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.

Scientific Research Applications

CMNP has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibitors, and the study of drug metabolism. In particular, CMNP has been used as a model compound for the study of enzyme inhibitors, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aldose reductase. Additionally, CMNP has been used to study drug metabolism, as it has been shown to be metabolized by several enzymes, including cytochrome P450 and aldose reductase.

Mechanism of Action

The mechanism of action of CMNP is not yet fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450 and aldose reductase. In particular, CMNP has been shown to inhibit cytochrome P450, which is involved in the metabolism of drugs and other compounds, and aldose reductase, which is involved in the metabolism of carbohydrates. Additionally, CMNP has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and carboxylesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMNP are not yet fully understood, but it is believed to have a variety of effects on the body. In particular, CMNP has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aldose reductase, which are involved in the metabolism of drugs and other compounds. Additionally, CMNP has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and carboxylesterase, which are involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

CMNP has several advantages and limitations for use in laboratory experiments. One advantage is that CMNP is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. Additionally, CMNP has been shown to be metabolized by several enzymes, making it a useful tool for studying drug metabolism. However, CMNP has several limitations, including its relatively short half-life and its potential to inhibit the activity of several enzymes.

Future Directions

There are several potential future directions for CMNP research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of CMNP in drug design and development. Additionally, further research could be conducted to explore the potential of CMNP as an inhibitor of other enzymes, such as carboxylesterase and glutathione S-transferase. Finally, further research could be conducted to explore the potential of CMNP as a tool for studying drug metabolism.

Synthesis Methods

CMNP can be synthesized through several methods, including a two-step synthesis involving the reaction of 3-chloro-4-methylaniline with 3-nitrophenyl propanone, followed by the reaction of the resulting intermediate with sodium hydroxide. In the first step, the aniline and the nitrophenyl propanone are heated to 100 °C in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate. In the second step, the intermediate is heated to 80 °C in the presence of sodium hydroxide to form the final product, CMNP.

properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-5-6-13(10-15(11)17)18-8-7-16(20)12-3-2-4-14(9-12)19(21)22/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEFKBSPAWZKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone

CAS RN

400753-32-4
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE
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